1-(2,2-Dimethylpropoxy)-3-nitrobenzene
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Overview
Description
1-(2,2-Dimethylpropoxy)-3-nitrobenzene is an organic compound characterized by a benzene ring substituted with a nitro group and a 2,2-dimethylpropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Dimethylpropoxy)-3-nitrobenzene typically involves the nitration of 1-(2,2-Dimethylpropoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Dimethylpropoxy)-3-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions, potentially leading to the formation of more complex aromatic compounds.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed:
Reduction: 1-(2,2-Dimethylpropoxy)-3-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Potential formation of quinones or other oxidized aromatic compounds.
Scientific Research Applications
1-(2,2-Dimethylpropoxy)-3-nitrobenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a model compound in studies of aromatic nitration and substitution reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific pathways involving nitroaromatic compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethylpropoxy)-3-nitrobenzene depends on its chemical reactivity and interactions with other molecules. The nitro group is electron-withdrawing, which can influence the compound’s reactivity in electrophilic and nucleophilic aromatic substitution reactions. The 2,2-dimethylpropoxy group provides steric hindrance, affecting the compound’s overall reactivity and stability.
Comparison with Similar Compounds
1-(2,2-Dimethylpropoxy)-4-nitrobenzene: Similar structure but with the nitro group in the para position.
1-(2,2-Dimethylpropoxy)-2-nitrobenzene: Similar structure but with the nitro group in the ortho position.
1-(2,2-Dimethylpropoxy)-3-aminobenzene: The reduced form of 1-(2,2-Dimethylpropoxy)-3-nitrobenzene.
Uniqueness: this compound is unique due to the specific positioning of the nitro and 2,2-dimethylpropoxy groups, which influence its chemical reactivity and potential applications. The meta position of the nitro group relative to the 2,2-dimethylpropoxy group provides distinct electronic and steric effects compared to its ortho and para analogs.
Properties
IUPAC Name |
1-(2,2-dimethylpropoxy)-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)8-15-10-6-4-5-9(7-10)12(13)14/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFHFXABSWDRSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC1=CC=CC(=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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